1-(4-Ethyl-3-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18828107
Molecular Formula: C11H14OS
Molecular Weight: 194.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14OS |
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Molecular Weight | 194.30 g/mol |
IUPAC Name | 1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
Standard InChI | InChI=1S/C11H14OS/c1-3-10-5-4-9(6-8(2)12)7-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
Standard InChI Key | SJAIWVJOCFYRIR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=C(C=C1)CC(=O)C)S |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-(4-Ethyl-3-mercaptophenyl)propan-2-one has the molecular formula C₁₁H₁₄OS and a molecular weight of 194.30 g/mol . Its systematic IUPAC name reflects the presence of a propan-2-one group attached to a 4-ethyl-3-mercaptophenyl ring. The compound’s structure is defined by three key substituents:
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An ethyl group (-CH₂CH₃) at the para position of the phenyl ring.
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A mercapto group (-SH) at the meta position relative to the ethyl group.
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A ketone group (=O) at the propan-2-one moiety.
The canonical SMILES representation, CCC1=C(C=C(C=C1)CC(=O)C)S, and the InChIKey, SJAIWVJOCFYRIR-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one typically involves the alkylation of 4-ethylthiophenol with 2-bromoacetone under basic conditions. The reaction proceeds via an SN2 mechanism, where the thiophenol’s sulfur atom acts as a nucleophile, displacing bromide from 2-bromoacetone:
Key optimization parameters include:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
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Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation of the thiol group.
Post-Synthetic Modifications
The compound’s functional groups enable diverse transformations:
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Oxidation: The mercapto group can be oxidized to sulfonic acid (-SO₃H) using hydrogen peroxide (H₂O₂).
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Reduction: The ketone group is reducible to a secondary alcohol (-CH(OH)-) via catalysts like palladium on carbon (Pd/C).
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Substitution Reactions: The ethyl group’s ortho position to the mercapto group allows electrophilic aromatic substitution (e.g., nitration, halogenation) .
Applications in Synthetic Chemistry
Building Block for Complex Molecules
The compound’s multifunctional structure makes it valuable for constructing pharmacophores and agrochemicals. For example:
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Schiff Base Formation: Reacting the ketone with amines yields imines, which are intermediates in heterocyclic synthesis.
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Thiol-Ene Reactions: The mercapto group participates in click chemistry to form sulfur-containing polymers .
Comparative Analysis with Structural Analogs
Table 1 contrasts 1-(4-Ethyl-3-mercaptophenyl)propan-2-one with related compounds:
Compound | Molecular Formula | Key Functional Groups | Applications |
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1-(4-Ethyl-3-mercaptophenyl)propan-2-one | C₁₁H₁₄OS | -SH, -CO-, -C₂H₅ | Drug discovery, catalysis |
1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one | C₁₀H₉ClFOS | -Cl, -F, -SH, -CO- | Antimicrobial agents |
1,3-Bis(4-methylphenyl)propan-2-one | C₁₇H₁₈O | -CO-, -C₆H₄CH₃ | Polymer precursors |
Industrial and Environmental Considerations
Scalability and Cost-Effectiveness
Current synthesis methods yield 60–75% purity, necessitating chromatographic purification. Scalability challenges include the high cost of 2-bromoacetone and the need for inert atmospheres to prevent thiol oxidation.
Environmental Impact
The compound’s persistence in aquatic systems is unknown, but its sulfur content raises concerns about potential toxicity to microorganisms. Green chemistry approaches, such as using ionic liquids as solvents, are under investigation to mitigate environmental risks .
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